Auten-99

准备方法

合成路线: 现有的文献中没有明确提及 AUTEN-99 的合成路线。 它是通过特定的化学反应合成以实现其结构。

工业生产方法: 不幸的是,关于 this compound 大规模工业生产方法的信息仍然有限。 需要进一步的研究和开发来建立有效的制造工艺。

科学研究应用

Neuroprotection

AUTEN-99 has been extensively studied for its neuroprotective properties. Research indicates that it effectively penetrates the blood-brain barrier and can mitigate neurodegenerative symptoms in models of Parkinson's and Huntington's diseases.

- Drosophila Models : In studies using Drosophila melanogaster, treatment with this compound led to a significant reduction in α-synuclein protein aggregates, which are implicated in Parkinson's disease. The compound increased neuronal survival under oxidative stress conditions, demonstrating its potential as a therapeutic agent for neurodegenerative disorders .

Muscle Aging

The effects of this compound on muscle cells have been investigated using Drosophila indirect flight muscle as a model. The compound has been shown to:

- Enhance Autophagy : this compound treatment resulted in increased autophagic activity, leading to the degradation of damaged mitochondria and protein aggregates that accumulate with age .

- Improve Functionality : Treated flies exhibited improved locomotor abilities, suggesting that this compound may delay muscle aging and enhance physical performance .

Cardioprotective Effects

In vitro studies have demonstrated that this compound protects cardiac cells from oxidative stress-induced death. Specifically, it enhances cell survival in H9c2 rat embryonal cardiac muscle cells exposed to hydrogen peroxide, indicating its potential application in cardiac health .

Case Study 1: Neurodegeneration in Drosophila

A study investigated the effects of this compound on Drosophila models of neurodegeneration:

- Objective : To assess the impact of this compound on neurodegenerative symptoms.

- Methodology : Flies were treated with varying concentrations (1–25 μM) of this compound.

- Findings : Significant improvements were observed in neuronal survival and reduced accumulation of toxic protein aggregates compared to untreated controls.

Case Study 2: Muscle Aging and Functionality

Another study focused on the effects of this compound on muscle aging:

- Objective : To evaluate how this compound affects striated muscle cells.

- Methodology : Adult flies were treated with AUTEN compounds, followed by assessments of autophagy levels using fluorescence microscopy.

- Findings : Enhanced autophagy was linked to improved flight ability and reduced mitochondrial dysfunction in treated flies.

Data Tables

| Application Area | Key Findings | Model Organism |

|---|---|---|

| Neuroprotection | Reduced α-synuclein aggregates; increased survival | Drosophila |

| Muscle Aging | Enhanced autophagy; improved locomotor ability | Drosophila |

| Cardiac Protection | Increased survival under oxidative stress | H9c2 rat cells |

作用机制

AUTEN-99 发挥其神经保护作用的确切机制仍然是研究的热点。 它可能涉及与神经元中特定的分子靶点和信号通路相互作用。

相似化合物的比较

虽然详细的比较很少,但 AUTEN-99 的独特性在于其增强自噬的能力及其对 Jumpy (MTMR14) 的特异性抑制。 可能存在类似的化合物,但需要进一步探索来识别它们。

化学反应分析

AUTEN-99 可能经历各种化学反应,包括氧化、还原和取代。 虽然具体的试剂和条件不容易获得,但需要进一步调查以阐明其反应性。 从这些反应中形成的主要产物将取决于具体的反应途径。

生物活性

AUTEN-99, also known as autophagy enhancer-99, is a small molecule that has garnered attention for its potential therapeutic effects in neurodegenerative diseases and its role in enhancing autophagy. By inhibiting the myotubularin-related phosphatase MTMR14, this compound promotes autophagic flux, which is critical for cellular homeostasis and the degradation of damaged cellular components. This article explores the biological activity of this compound, supported by research findings and case studies.

Autophagy Enhancement

This compound functions primarily by blocking the phosphatase activity of MTMR14. This inhibition prevents the conversion of phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 2-phosphate (PI2P), thereby facilitating the formation of autophagosomes and enhancing autophagic flux . The compound has demonstrated effectiveness in various cell types, including:

- Neuronal Cells : In SH-SY5Y human neuroblastoma cells, treatment with this compound significantly increased cell survival under oxidative stress conditions induced by hydrogen peroxide (H2O2) .

- Cardiac Muscle Cells : H9c2 rat embryonal cardiac muscle cells also showed improved survival rates when exposed to oxidative stress after treatment with this compound .

Neuroprotective Effects

Research indicates that this compound effectively penetrates the blood-brain barrier and mitigates neurodegenerative symptoms in Drosophila models of Parkinson's and Huntington's diseases. The compound has been shown to:

- Increase the lifespan of wild-type Drosophila while having no effect on Syx17 mutant animals, which lack essential SNARE complex functions .

- Restore normal levels of dopaminergic neurons in models expressing mutant α-synuclein proteins .

In Vivo Studies

In vivo studies have provided compelling evidence for the efficacy of this compound:

Case Studies

- Neurodegeneration Prevention : In a study utilizing Drosophila models, the administration of this compound led to a reduction in toxic protein aggregates associated with neurodegenerative diseases, thereby enhancing neuronal survival .

- Oxidative Stress Resistance : Cultured neurons treated with this compound demonstrated a marked increase in resistance to oxidative stress, highlighting its potential application in treating age-related neurodegenerative disorders .

属性

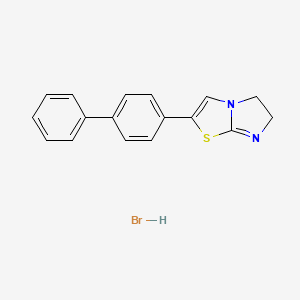

IUPAC Name |

2-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16;/h1-9,12H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYVGPJPIJHFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。